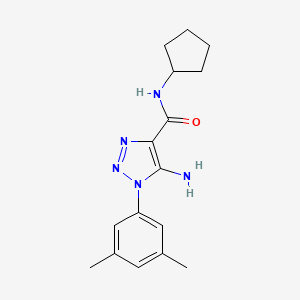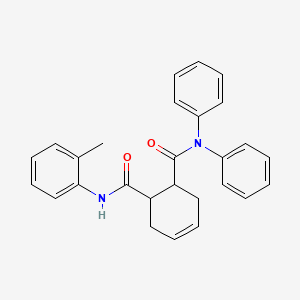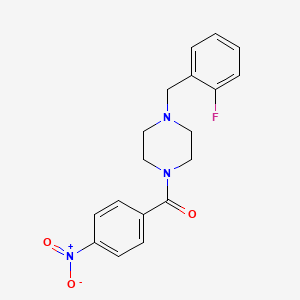
1-(2-pyridinyl)-4-(3-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-(2-pyridinyl)-4-(3-pyridinylmethyl)piperazine" is a compound of significant interest in the field of organic chemistry and medicinal research. It belongs to a class of nitrogenous compounds known for their unique chemical and physical properties, which make them valuable for various applications. The compound embodies a fusion of pyridine and piperazine rings, indicating its potential for diverse chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related nitrogenous compounds involves multiple steps, including the use of infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) for structure confirmation. Single crystals are often detected by X-ray diffraction, and the molecular structure can be optimized through density functional theory (DFT) calculations (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is determined using X-ray diffraction and further analyzed through DFT studies, including molecular electrostatic potential and frontier molecular orbitals. This analysis reveals the compound's physicochemical properties, providing insights into its reactivity and interaction capabilities (Ban et al., 2023).
Chemical Reactions and Properties
Compounds within this category undergo various chemical reactions, including carbonylation reactions involving dehydrogenation and carbonylation at a C−H bond. The reaction's outcome is influenced by the electronic nature of substituents, which can significantly affect reactivity (Ishii et al., 1997).
Physical Properties Analysis
The physical properties, such as crystal structure and molecular geometry, are crucial for understanding the compound's behavior in different conditions. These properties are typically elucidated through comprehensive structural analysis methods, as mentioned earlier.
Chemical Properties Analysis
Chemical properties are closely related to the compound's molecular structure, affecting its reactivity, stability, and interaction with other molecules. Studies involving stereocontrolled reactions and the introduction of various functional groups can offer valuable insights into the compound's chemical behavior and potential applications (Darvishzad et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
1-pyridin-2-yl-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-2-7-17-15(5-1)19-10-8-18(9-11-19)13-14-4-3-6-16-12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVCCNXKXPQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-1-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5604397.png)



![[4-(2-thienylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604434.png)
![1-(cis-4-aminocyclohexyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604438.png)
![1,3-benzodioxole-5-carbaldehyde O-[3-(trifluoromethyl)benzoyl]oxime](/img/structure/B5604444.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-biphenylcarboxamide hydrochloride](/img/structure/B5604451.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}pyrrolidin-3-ol](/img/structure/B5604460.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604466.png)

![3-[(2-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5604484.png)

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)